molecular formula C40H30N3NaO6S2 B073458 C.I. Direct Blue 41 CAS No. 1324-86-3

C.I. Direct Blue 41

Cat. No.: B073458
CAS No.: 1324-86-3
M. Wt: 735.8 g/mol
InChI Key: PCHTYMJTDHYWBP-UHFFFAOYSA-M
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Description

C.I. Direct Blue 41 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate. This compound is widely used in the textile industry for dyeing cotton, silk, and viscose fibers due to its ability to produce bright shades. it exhibits poor wash fastness, which necessitates aftertreatments to improve its durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Blue 41 involves the coupling of diazotized aromatic amines with aromatic coupling components. The reaction typically takes place in an aqueous medium under controlled pH and temperature conditions. The diazotization process involves the reaction of an aromatic amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as hydroxyl or amino groups, to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent dye quality. The dye is then isolated, purified, and standardized to meet industry specifications. The final product is typically supplied as a powder or granules, which are easily soluble in water for application in dyeing processes .

Chemical Reactions Analysis

Types of Reactions

C.I. Direct Blue 41 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds and the formation of smaller aromatic compounds.

    Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as halogens or alkyl groups can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

C.I. Direct Blue 41 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C.I. Direct Blue 41 involves its interaction with the target substrate, typically cellulosic fibers. The dye molecules adhere to the fibers through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers, which accounts for its poor wash fastness. In biological applications, the dye interacts with cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

C.I. Direct Blue 41 can be compared with other direct dyes, such as:

    C.I. Direct Blue 1: Similar in structure and application but may differ in shade and fastness properties.

    C.I. Direct Orange 25: Another direct dye with different chromophore and color properties.

    C.I. Direct Red 81: Used for dyeing cellulosic fibers but produces a red shade instead of blue.

Uniqueness

This compound is unique in its specific shade of blue and its application in various industries. Its ability to produce bright shades on cellulosic fibers makes it a valuable dye in the textile industry. its poor wash fastness requires aftertreatments to enhance its durability .

Properties

IUPAC Name

sodium;2-[[4-[(4-amino-3-methylphenyl)-[4-[(1-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H31N3O6S2.Na/c1-25-24-30(14-21-35(25)41)38(28-10-17-31(18-11-28)42-36-22-15-26-6-2-4-8-33(26)39(36)50(44,45)46)29-12-19-32(20-13-29)43-37-23-16-27-7-3-5-9-34(27)40(37)51(47,48)49;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHTYMJTDHYWBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-86-3
Record name C.I. 42700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, 2-[[4-[(4-amino-3-methylphenyl)[4-[(sulfo-2-naphthalenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 2-[[4-[(4-amino-m-tolyl)[4-[(sulphonato-2-naphthyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]naphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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